4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14-12-22(15(2)11-20(14)24)31(29,30)26-17-7-6-8-18(13-17)27-16(3)25-21-10-5-4-9-19(21)23(27)28/h4-13,26H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCSYUJIXLLBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, a multistep organic synthesis is required. Starting with the sulfonation of 4-chloro-2,5-dimethylbenzene, the intermediate benzenesulfonamide is formed. This is followed by a nucleophilic aromatic substitution with 2-methyl-4-oxoquinazoline, yielding the final compound. Careful control of temperature, pH, and the use of appropriate catalysts such as Lewis acids are crucial to ensure high yields and purity.
Industrial Production Methods: The industrial scale-up of this compound involves similar steps but incorporates advanced techniques like continuous flow chemistry, which ensures consistent quality and efficient production. Using high-throughput reactors and automated systems further optimizes the yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidative cleavage at the methylene bridge of the quinazoline ring.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : Electrophilic aromatic substitution reactions can occur at the para and meta positions relative to the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Uses reagents such as potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: : Utilizes reagents like halogens (e.g., bromine, chlorine) under acidic conditions for electrophilic substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids and ketones.
Reduction: : Conversion to corresponding amines.
Substitution: : Halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives, including the compound , as effective anticancer agents. Quinazoline derivatives are known to inhibit various cancer cell lines, including breast, pancreatic, and prostate cancers. The compound has demonstrated activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in cancer proliferation and metastasis .
Antimicrobial Properties
The sulfonamide moiety present in this compound contributes to its antimicrobial activity. Research indicates that similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species. The mechanism typically involves inhibition of bacterial folate synthesis .
Anti-inflammatory Effects
Quinazoline derivatives have been explored for their anti-inflammatory properties. The compound has been linked to modulation of inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antidiabetic Potential
Studies suggest that quinazoline derivatives can act as inhibitors of enzymes involved in carbohydrate metabolism, such as alpha-amylase and alpha-glucosidase. This inhibition can lead to lowered blood glucose levels, indicating potential applications in diabetes management .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through the interaction of its sulfonamide group with biological targets:
Molecular Targets and Pathways: : The sulfonamide moiety binds to enzyme active sites, inhibiting their activity. For instance, it can inhibit dihydropteroate synthase in bacterial pathways, impeding folate synthesis.
Mode of Action: : Acts as a competitive inhibitor, mimicking the substrate and binding to the active site, thereby blocking the natural substrate's access.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide (CAS: 618443-59-7)
- Key Differences: Replaces the benzenesulfonamide group with an acetamide linker. Contains dichloro substitutions on both the quinazolinone (6,8-positions) and phenyl (2,3-positions) rings.
- Dichloro substitutions likely increase lipophilicity but may compromise solubility .
Compound B : N-(3-Chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 577762-32-4)
- Key Differences: Substitutes the quinazolinone core with a 1,2,4-triazole ring.
- Implications: The triazole-pyridine system may improve metabolic stability compared to quinazolinone-based structures. However, the absence of the sulfonamide group limits its utility in targeting sulfonamide-sensitive enzymes .
Sulfonamide-Based Analogues
Compound C : 4-Chloro-3-Nitro-N-(4-Oxocyclohexa-2,5-Dien-1-ylidene)Benzenesulfonamide (CAS: 327060-12-8)
- Key Differences: Replaces the quinazolinone-phenyl system with a cyclohexadienone ring. Features a nitro group (3-position) instead of dimethyl substituents.
- The cyclohexadienone moiety may confer redox activity, differing from the planar aromatic quinazolinone in the target compound .
Compound D: N-[4-(Aminosulfonyl)Phenyl]-2-(2,5-Dioxo-1-Pyrrolidinyl)Propanamide (CAS: 296771-09-0)
- Key Differences: Lacks a heterocyclic core (e.g., quinazolinone) but includes a pyrrolidinyl-dione group. Retains the sulfonamide group but simplifies the aromatic system.
- Implications :
- The pyrrolidinyl-dione moiety may enhance solubility via hydrogen bonding. However, the absence of a fused heterocycle reduces opportunities for π-stacking interactions critical for kinase inhibition .
Biological Activity
4-Chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS Number: 898455-73-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O3S |
| Molecular Weight | 453.9 g/mol |
| CAS Number | 898455-73-7 |
Research indicates that compounds containing a sulfonamide moiety, such as this one, may exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, which can lead to antibacterial effects. The specific mechanism often involves competitive inhibition of dihydropteroate synthase in bacterial folate synthesis pathways.
- Antitumor Activity : Some studies suggest that derivatives of quinazoline and sulfonamide can exhibit antitumor properties. For instance, compounds similar to 4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have shown cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
- Calcium Channel Modulation : Recent findings suggest that compounds with similar structures may interact with calcium channels, influencing vascular resistance and blood pressure regulation . This interaction could be beneficial in treating cardiovascular diseases.
Antitumor Effects
A study examining the in vitro antitumor activity of various sulfonamide derivatives found that certain compounds exhibited significant cytotoxicity against human leukemic lymphoblasts. The IC50 values for related compounds were reported to be around 1.8 µM, indicating potent antitumor potential .
Cardiovascular Effects
In isolated rat heart models, certain sulfonamide derivatives demonstrated a decrease in perfusion pressure and coronary resistance, suggesting a role in cardiovascular modulation. This is attributed to their ability to act on calcium channels .
Neuroprotective Activity
Compounds with similar structural motifs have been evaluated for neuroprotective effects. For example, some quinazoline derivatives showed promise in inhibiting acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .
Case Studies
-
Case Study on Anticancer Activity :
In a study published in PubMed, researchers synthesized several quinazoline derivatives and tested their cytotoxicity against cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring could enhance activity against CCRF-CEM human leukemic lymphoblasts . -
Cardiovascular Study :
Another investigation assessed the impact of sulfonamide derivatives on coronary resistance using an isolated rat heart model. The study concluded that specific sulfonamide compounds could effectively modulate coronary resistance through calcium channel interactions .
Pharmacokinetics
Understanding the pharmacokinetics of 4-chloro-2,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be assessed through computational models and experimental studies to predict its behavior in biological systems.
Q & A
Q. What statistical approaches ensure reproducibility in multi-step synthesis across laboratories?
- Implement robust process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring. Interlaboratory studies using standardized protocols (ICH guidelines) and Bayesian statistical models reduce variability. Risk assessment tools (e.g., Failure Mode and Effects Analysis) preempt critical deviations .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding studies) and meta-analysis of literature data.
- Advanced Instrumentation : Synchrotron X-ray sources improve crystallographic resolution for structural studies. Cryo-electron microscopy (Cryo-EM) aids in visualizing large enzyme complexes .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated reagents) and biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
